3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate is a compound characterized by its unique structure, which includes an imidazole ring and a carbamimidothioate functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The imidazole ring contributes to its ability to interact with various biological targets, while the carbamimidothioate moiety may enhance its pharmacological properties.
The chemical reactivity of 3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate can be explored through several types of reactions:
These reactions underline the compound's potential for further derivatization and optimization in pharmaceutical applications.
The biological activity of 3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate has been linked to its interactions with various biological systems. Compounds containing imidazole rings often exhibit:
The precise biological mechanisms are still under investigation, but initial studies suggest a promising profile for therapeutic applications.
Several synthetic routes can be employed to produce 3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate:
Each method can be optimized based on desired yield and purity.
3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate has several potential applications:
Interaction studies are crucial for understanding how 3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate interacts with biological targets:
3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate can be compared with other similar compounds that share structural features or biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1H-Imidazole | Imidazole ring | Antimicrobial | Basic structure without additional functional groups |
| Benzylthioacetamide | Benzylthio group | Anticancer | Lacks the imidazole ring |
| Thiazole derivatives | Heterocyclic ring | Antifungal | Different heterocyclic framework |
These comparisons highlight that while many compounds share certain structural motifs, the unique combination of imidazole and carbamimidothioate in this compound may confer distinct biological properties that warrant further investigation.
3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate, commonly designated VUF 8414, emerged in the late 20th century during systematic explorations of histamine receptor ligands. Initially synthesized as part of a broader effort to develop selective antagonists for histamine H3 receptors (H3R), its discovery is tied to structural optimization campaigns targeting thiourea derivatives. Early pharmacological screens identified its unique binding profile, distinguishing it from contemporaneous H3R antagonists like thioperamide. The compound’s development coincided with growing recognition of histamine H4 receptor (H4R) biology, prompting reevaluation of its receptor selectivity in the 2000s.
VUF 8414 occupies a niche in histamine receptor pharmacology due to its dual affinity for H3R and H4R. While early studies emphasized its H3R antagonism (Ki ≈ 4–40 nM), subsequent work revealed moderate H4R binding (Ki ≈ 100–500 nM). This cross-reactivity positioned it as a tool compound for dissecting functional overlaps between H3R and H4R in immune and neural contexts. Notably, its inability to activate H2 receptors (pKi < 5) contrasted with structurally related agonists like 4-methylhistamine, underscoring its value in receptor subtype discrimination.
VUF 8414 belongs to the S-alkylisothiourea class, characterized by a carbamimidothioate backbone substituted with aromatic and heterocyclic moieties. Its systematic IUPAC name, 3-(1H-imidazol-4-yl)propyl N'-(2-(benzylthio)ethyl)carbamimidothioate, reflects three key structural elements:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C16H22N4S2 | |
| Molecular weight | 334.5 g/mol | |
| CAS registry | 102203-15-6 | |
| XLogP3 | 2.8 | |
| Hydrogen bond donors | 2 | |
| Rotatable bonds | 10 |
As a bitopic ligand, VUF 8414 interacts with both orthosteric and allosteric sites on H3R/H4R, a property exploited to study receptor dimerization and signaling bias. Its imidazole ring mimics histamine’s native pharmacophore, while the benzylthioethyl chain confers subtype selectivity by occupying hydrophobic subpockets in H3R. Key contributions include:
The compound’s crystal structure remains unreported, but computational models predict:
[Insert 2D/3D structural depiction from PubChem]
Synthetic routes to VUF 8414 typically involve:
Notable analogs include:
VUF 8414 exhibits nuanced receptor interaction profiles:
| Receptor | Species | Ki (nM) | Assay Method | Source |
|---|---|---|---|---|
| H3R | Human | 4.17 | [3H]Histamine displacement | |
| H4R | Human | 118 | [3H]Histamine displacement | |
| H1R | Human | >10,000 | Radioligand binding | |
| H2R | Human | >10,000 | cAMP accumulation |
VUF 8414 has been instrumental in:
While not clinically approved, its pharmacological properties inform drug discovery for: